Rosiptor - 782487-28-9

Rosiptor

Catalog Number: EVT-282003
CAS Number: 782487-28-9
Molecular Formula: C20H35NO2
Molecular Weight: 321.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AQX-1125 has been used in trials studying the treatment of COPD, Atopic Dermatitis, Interstitial Cystitis, and Bladder Pain Syndrome.
Overview

Rosiptor, also known as AQX-1125, is a synthetic small molecule drug that acts as a modulator of the SH2-containing inositol 5-phosphatase 1 (SHIP1). It is primarily investigated for its potential therapeutic applications in treating cancer, inflammatory disorders, and immune disorders. The compound is classified as a SHIP1 activator, which plays a crucial role in cellular signaling pathways related to immune responses and inflammation.

Source and Classification

Rosiptor was developed by AQX Pharmaceuticals and is currently undergoing clinical trials. It has been classified under the category of small molecule drugs, specifically targeting the phosphatidylinositol-3,4,5-trisphosphate 5-phosphatase 1 pathway. The chemical formula for Rosiptor acetate is C22H39NO4, with a molecular weight of 381.557 g/mol. The compound has two CAS registry numbers: 782487-29-0 for the acetate form and 782487-28-9 for the free base form .

Synthesis Analysis

Methods

The synthesis of Rosiptor involves several chemical reactions that are carefully controlled to yield the desired product. One notable method includes the reaction of a precursor compound with acetic acid in a methanol solvent under a nitrogen atmosphere. This process allows for the formation of an acetic acid salt of the target compound.

Technical Details

In one synthesis example, the precursor compound is dissolved in methanol, and acetic acid is added dropwise while stirring at low temperatures. After reaction completion, the mixture is filtered to remove undissolved particles, and the product is precipitated using methyl tert-butyl ether (MTBE). The final product is purified through filtration and washing steps .

Molecular Structure Analysis

Structure

The molecular structure of Rosiptor features a complex arrangement of carbon, nitrogen, and oxygen atoms. The specific stereochemistry (1S,3S,4R) indicates the spatial arrangement of atoms in the molecule, which is critical for its biological activity.

Data

The structure can be represented with its InChIKey (CQIBMEIJDDUKHP-BAHZVNHDSA-N), providing a unique identifier for chemical substances. The compound exhibits several functional groups that contribute to its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions

The synthesis of Rosiptor involves various chemical reactions including esterification and precipitation. The esterification reaction occurs when acetic acid reacts with hydroxyl groups on the precursor compound to form an acetate ester.

Technical Details

During synthesis, careful control of temperature and solvent conditions is essential to maximize yield and purity. For instance, maintaining low temperatures during acetic acid addition helps prevent unwanted side reactions that could lead to by-products .

Mechanism of Action

Rosiptor functions primarily as an allosteric modulator of SHIP1, enhancing its phosphatase activity. This mechanism involves binding to SHIP1 and promoting its interaction with other signaling proteins such as STAT3. The modulation leads to downstream effects on cellular signaling pathways that regulate immune responses and inflammation .

Process

Upon binding to SHIP1, Rosiptor alters the enzyme's conformation, enhancing its ability to dephosphorylate phosphatidylinositol lipids. This action results in decreased levels of phosphatidylinositol-3,4,5-trisphosphate within cells, leading to reduced activation of pro-inflammatory pathways .

Physical and Chemical Properties Analysis

Physical Properties

Rosiptor appears as a white solid at room temperature. Its solubility profile indicates that it can be dissolved in organic solvents such as methanol but may have limited water solubility.

Chemical Properties

The chemical stability of Rosiptor under physiological conditions has been evaluated in various studies. It exhibits moderate stability but may undergo hydrolysis or oxidation if not stored properly. The compound's pH stability range has also been characterized during formulation development .

Applications

Rosiptor is primarily being explored for its therapeutic potential in treating various diseases characterized by dysregulated immune responses, such as cancer and autoimmune disorders. Clinical trials have assessed its efficacy in conditions like cystitis and other inflammatory diseases . Additionally, ongoing research aims to elucidate further applications in immunotherapy and chronic inflammatory conditions.

Introduction to Rosiptor: Pharmacological Context and Research Significance

Rosiptor (AQX-1125) represents a scientifically distinctive approach to modulating inflammatory pathways through selective targeting of the phosphatidylinositol signaling cascade. As a first-in-class SHIP1 (Src Homology 2-containing Inositol-5-Phosphatase 1) activator, this small molecule emerged from rational drug design efforts aimed at controlling dysregulated immune responses without broad immunosuppression. Its development marked a significant departure from conventional anti-inflammatory strategies that predominantly targeted cytokines or cyclooxygenase pathways. Rosiptor's mechanism centers on precisely regulating phospholipid second messengers, particularly phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P3), which serves as a critical signaling hub for numerous inflammatory cell functions. Despite promising preclinical anti-inflammatory activity demonstrated across multiple in vitro and in vivo models, Rosiptor's clinical development was discontinued following Phase 3 trial failures in interstitial cystitis/bladder pain syndrome (IC/BPS). Nevertheless, it remains a valuable pharmacological tool for studying SHIP1 biology and phosphatidylinositol pathway modulation, offering insights into target validation strategies for inflammatory and neurological conditions where SHIP1 plays a pathophysiological role [1] [4] [7].

Rosiptor as a Small Molecule Drug: Structural and Functional Classification

Rosiptor (chemical name: (3S,6R,7S,8S,12E,20S,21S,24S,25S,26R)-21-amino-26-ethyl-3,7,24-trimethyl-1,4,22-trioxa-26-azahexacyclo[19.4.1.0⁶,¹¹.0⁸,¹².0²⁵,²⁹.0¹⁴,²⁰]triaconta-11,28-diene-9,15-dione) is a structurally complex sterol-derived molecule with the molecular formula C₂₀H₃₅NO₂ and a molecular weight of 321.50 g/mol. Its acetate salt form (Rosiptor acetate, CAS: 782487-29-0) was developed to enhance solubility and bioavailability. The compound features multiple chiral centers and a characteristic steroidal backbone modified with heteroatomic rings, contributing to its specific three-dimensional configuration essential for target engagement. This structural complexity is reflected in its SMILES notation: CC@@(CCC@HC1)C@([H])[C@H]3CN [1] [8].

Functionally classified as a selective SHIP1 activator, Rosiptor exhibits nanomolar to micromolar potency in biochemical and cellular assays. Pharmacokinetic profiling in rodent models demonstrated favorable oral bioavailability exceeding 80%, with a plasma half-life (t₁/₂) of 5.2 hours and maximum concentration (Cₘₐₓ) of 0.830 μM at a 10 mg/kg dose. These properties facilitated its evaluation in clinical trials for chronic inflammatory conditions. Mechanistically, Rosiptor demonstrated concentration-dependent inhibition of Akt phosphorylation (IC₅₀ ≈ 1-10 μM) in SHIP1-expressing MOLT-4 cells, while showing no effect in SHIP1-deficient Jurkat cells, confirming its target specificity. At 30 mg/kg orally in murine inflammation models, Rosiptor significantly reduced inflammatory cell infiltrate (60% reduction) and myeloperoxidase activity (74% reduction), establishing its in vivo anti-inflammatory efficacy [1] [8].

Table 1: Structural and Pharmacological Profile of Rosiptor

PropertyCharacterization
Chemical Name(3S,6R,7S,8S,12E,20S,21S,24S,25S,26R)-21-amino-26-ethyl-3,7,24-trimethyl-1,4,22-trioxa-26-azahexacyclo[19.4.1.0⁶,¹¹.0⁸,¹².0²⁵,²⁹.0¹⁴,²⁰]triaconta-11,28-diene-9,15-dione
SynonymsAQX-1125; Rosiptor acetate (salt form)
Molecular FormulaC₂₀H₃₅NO₂ (base)
Molecular Weight321.50 g/mol
CAS Number782487-28-9 (base); 782487-29-0 (acetate)
Primary TargetSHIP1 phosphatase activator
Key Cellular EffectInhibition of Akt phosphorylation (IC₅₀ ≈ 1-10 μM)
Oral Bioavailability>80% (Sprague-Dawley rat model)
Plasma Half-Life (t₁/₂)5.2 hours (10 mg/kg oral dose)

SHIP1 Activation Mechanism: Biochemical Foundations and Therapeutic Implications

Rosiptor exerts its effects through allosteric modulation of SHIP1, a hematopoietic cell-specific lipid phosphatase that hydrolyzes PI(3,4,5)P₃ to generate phosphatidylinositol-3,4-bisphosphate (PI(3,4)P₂). SHIP1 serves as a critical regulatory node in phosphoinositide signaling, acting as a negative regulator of the PI3K/Akt/mTOR pathway—a central axis governing immune cell activation, chemotaxis, and survival. The enzyme features a complex multidomain architecture comprising an N-terminal SH2 domain, a central phosphatase domain flanked by pleckstrin homology-related (PH-R) and C2 domains, and a C-terminal tail with protein interaction motifs. Single-molecule total internal reflection fluorescence (smTIRF) microscopy studies reveal that SHIP1 exists in an autoinhibited state where the SH2 domain suppresses phosphatase activity through intramolecular interactions. This autoinhibition is physiologically relieved through engagement of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) on activated receptors like FcγRIIB or TREM2 [2] [6] [10].

Rosiptor's therapeutic mechanism involves circumventing physiological activation requirements by directly binding to the phosphatase domain or regulatory interfaces, enhancing catalytic efficiency toward PI(3,4,5)P₃. Biochemical reconstitution studies demonstrate that Rosiptor increases Vₘₐₓ without altering Kₘ, suggesting it improves catalytic turnover rather than substrate affinity. By activating SHIP1, Rosiptor reduces membrane PI(3,4,5)P₃ levels by approximately 40-60% in stimulated cells, subsequently diminishing recruitment and activation of pleckstrin homology (PH) domain-containing effectors like Akt, BTK, and PDK1. This biochemical activity translates to potent anti-inflammatory effects: inhibition of neutrophil chemotaxis (IC₅₀ ≈ 3 μM), reduced production of TNF-α, IL-6, and leukotrienes, and suppression of mast cell degranulation. Importantly, unlike PI3K inhibitors that completely block signaling, SHIP1 activation by Rosiptor modulates rather than ablates PI3K signaling, preserving basal immune function while dampening pathological inflammation [1] [2] [10].

Table 2: SHIP1 Biochemistry and Rosiptor's Mechanism

Biochemical AspectMechanistic DetailTherapeutic Consequence
SHIP1 Catalytic FunctionConverts PI(3,4,5)P₃ → PI(3,4)P₂Attenuates PI3K/Akt pathway hyperactivation
SHIP1 AutoinhibitionSH2 domain suppresses phosphatase domainRequires activation signal or pharmacological intervention
Rosiptor's Mode of ActionAllosteric activation relieving autoinhibitionTargeted pathway modulation without receptor engagement
PI(3,4,5)P₃ Reduction40-60% decrease in stimulated cellsDiminished membrane recruitment of Akt and BTK
Downstream Signaling EffectsInhibition of Akt phosphorylation (Thr308/Ser473)Reduced inflammatory mediator production
Cellular Functional ImpactIC₅₀ ≈ 3 μM for neutrophil chemotaxis inhibitionAnti-inflammatory activity without immunosuppression

Historical Context of Phosphatidylinositol Pathway Modulators in Inflammation

The therapeutic targeting of phosphatidylinositol signaling represents an evolution from non-selective to precision interventions. Early modulators included broad-spectrum PI3K inhibitors like wortmannin and LY294002, valuable as research tools but therapeutically limited by toxicity. The development pathway progressed to isoform-selective PI3K inhibitors, exemplified by idelalisib (PI3Kδ inhibitor approved for hematological malignancies), which demonstrated that isoform specificity could improve therapeutic indices. However, these inhibitors fundamentally suppress pathway activity, potentially causing immunosuppression. Rosiptor emerged as a next-generation approach—rather than inhibiting PI3K, it enhances a natural feedback mechanism (SHIP1 activation) to restore signaling homeostasis. This strategy aimed to achieve anti-inflammatory effects while preserving basal immunity, theoretically offering superior safety [3] [10].

Rosiptor's clinical development targeted conditions with documented PI3K pathway dysregulation. Phase 2 trials explored chronic obstructive pulmonary disease (COPD), allergic asthma, atopic dermatitis, and interstitial cystitis/bladder pain syndrome (IC/BPS). The most advanced program was in IC/BPS, where a Phase 2 trial (N=69) showed modest improvement in bladder pain but failed its primary endpoint. Subsequent Phase 3 evaluation (LEADERSHIP 301, N=433) demonstrated no statistically significant benefit over placebo (p=0.41) in reducing maximum daily bladder pain at week 12. This outcome occurred despite robust preclinical validation in inflammation models and adequate pharmacokinetic exposure in humans. The failure was attributed to several factors: insufficient target engagement at clinical doses, redundancy in phosphatidylinositol signaling pathways, and potentially inadequate patient stratification based on SHIP1 expression or pathway activity. Following this setback, Aquinox Pharmaceuticals discontinued Rosiptor's development in 2018, marking the end of the most clinically advanced SHIP1 activator program [4] [7] [9].

The legacy of Rosiptor informs ongoing drug discovery in the phosphatidylinositol field. Current research focuses on SHIP1 inhibitors (e.g., compounds from the Kerr laboratory and SP3-12) for Alzheimer's disease, leveraging GWAS data linking INPP5D (SHIP1 gene) variants to disease risk. Preclinical studies demonstrate that SHIP1 inhibition enhances microglial phagocytosis of amyloid-β, suggesting a therapeutic role reversal compared to Rosiptor's application. Additionally, dual SHIP1/SHIP2 inhibitors (K161) and next-generation activators with improved brain penetration continue to be explored, indicating sustained interest in pharmacologically modulating this pathway despite Rosiptor's clinical challenges [3] [10].

Properties

CAS Number

782487-28-9

Product Name

Rosiptor

IUPAC Name

(1S,3S,4R)-4-[(3aS,4R,5S,7aS)-4-(aminomethyl)-7a-methyl-1-methylidene-3,3a,4,5,6,7-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol

Molecular Formula

C20H35NO2

Molecular Weight

321.5 g/mol

InChI

InChI=1S/C20H35NO2/c1-13-4-5-17-16(11-21)18(7-9-19(13,17)2)20(3)8-6-15(23)10-14(20)12-22/h14-18,22-23H,1,4-12,21H2,2-3H3/t14-,15+,16+,17+,18+,19-,20+/m1/s1

InChI Key

MDEJTPWQNNMAQF-BVMLLJBZSA-N

SMILES

CC1(CCC(CC1CO)O)C2CCC3(C(C2CN)CCC3=C)C

Solubility

Soluble in DMSO

Synonyms

Rosiptor; AQX-1125; AQX 1125; AQX1125

Canonical SMILES

CC1(CCC(CC1CO)O)C2CCC3(C(C2CN)CCC3=C)C

Isomeric SMILES

C[C@@]1(CC[C@@H](C[C@@H]1CO)O)[C@H]2CC[C@]3([C@H]([C@@H]2CN)CCC3=C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.